molecular formula C9H13N3O3S2 B3220123 2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 1190622-83-3

2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No.: B3220123
CAS No.: 1190622-83-3
M. Wt: 275.4
InChI Key: PDKKASBQZCCNFS-UHFFFAOYSA-N
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Description

This α-amino acid derivative features a 4-methyl-1,3-thiazol-2-yl moiety linked via a carbamoylmethyl sulfanyl bridge to the β-carbon of the amino acid backbone.

Properties

IUPAC Name

2-amino-3-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-5-2-17-9(11-5)12-7(13)4-16-3-6(10)8(14)15/h2,6H,3-4,10H2,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKKASBQZCCNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid is a novel β-amino acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with various amino acids. For instance, one method includes the use of N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid under varying conditions such as temperature and solvent type. The resulting products are characterized using techniques like NMR and IR spectroscopy to confirm their structure and purity .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that it may act as an inhibitor for certain cellular pathways involved in cancer cell proliferation. For example, it has been noted to inhibit the activity of HSET (KIFC1), a protein critical for mitotic spindle formation in centrosome-amplified cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits micromolar inhibition against HSET, with an IC50 value of approximately 2.7 μM. This indicates its potential as a therapeutic agent in targeting cancer cells that exhibit centrosome amplification . Further investigations revealed that modifications to the thiazole structure significantly affect its potency, highlighting the importance of molecular design in drug development.

Case Studies

Several case studies have highlighted the efficacy of this compound in various cancer models:

  • DLD1 Colon Cancer Cells : Treatment with the compound resulted in increased multipolar mitoses, indicating disrupted cell division processes. The percentage of multipolar mitoses observed was significantly higher in centrosome-amplified DLD1 cells compared to non-centrosome amplified cells when treated with concentrations around 15 μM .
  • Stability and Pharmacokinetics : In animal models, the compound exhibited a half-life of approximately 215 minutes in plasma stability assays, suggesting favorable pharmacokinetic properties for further development .

Table 1: Biological Activity Data

CompoundTarget ProteinIC50 (μM)Effect on Cell Division
This compoundHSET (KIFC1)2.7Increased multipolar mitoses in DLD1 cells

Table 2: Structural Modifications and Potency

ModificationChange DescriptionPotency Change
Methyl Group RemovalRemoval from thiazole ring65-fold reduction
Alkyl Chain LengtheningLengthening between amidesAbolished activity

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method (If Reported) Biological Activity/Findings Source (Evidence ID)
Target Compound : 2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid Thiazole (4-methyl, 2-yl); carbamoylmethyl sulfanyl linker Likely via NaBH3CN reduction and HCl hydrolysis (analogous to ) Inferred antimicrobial potential (based on structural analogs) -
Compound 12d () Benzotriazole core; naphthylethynyl substituent Sonogashira coupling; Boc deprotection Fluorescent properties (potential biosensing applications)
AB4 () Benzamide backbone; 4-methylthiazole and triazole sulfanyl groups Condensation of sulfanyl precursors Structural similarity score 0.500 to reference drugs (antimicrobial hypothesis)
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid () Thiazole (4-methyl, 5-yl); aryl-substituted methylamino linker Molecular simplification; spectral validation (1H/13C NMR) Antimycobacterial (MIC: 12.5–25 µg/mL vs. M. tuberculosis); non-cytotoxic to HUVECs
3-(2-amino-1,3-thiazol-4-yl)propanoic acid () Thiazole (2-amino, 4-yl) directly bonded to propanoic acid Not specified Potential medicinal chemistry applications (e.g., enzyme inhibition)
2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid () Oxazole (5-methyl, 3-yl) instead of thiazole Discontinued synthesis (commercial data) Unknown; oxazole may alter metabolic stability vs. thiazole

Key Observations:

Substituent Position: Thiazole substitution at the 2-yl (target compound) vs. 5-yl () positions affects steric and electronic interactions with biological targets . Linker Groups: Carbamoylmethyl sulfanyl (target) vs. methylamino phenyl () linkers influence solubility and membrane permeability .

Synthetic Strategies: The target compound’s synthesis likely parallels methods in (e.g., reductive amination with NaBH3CN and acid hydrolysis) . Fluorescent analogs () require specialized coupling reactions (e.g., Sonogashira) for ethynyl group incorporation .

Biological Activity: Thiazole-containing α-amino acids () exhibit antimycobacterial activity (MIC 12.5–25 µg/mL) without cytotoxicity, suggesting the target compound may share this profile .

Q & A

Q. Experimental Design Framework :

  • Compound preparation : Ensure purity (>95% via HPLC) and solubility (use DMSO/PBS mixtures) for dose-response studies .
  • Controls : Include positive controls (e.g., isoniazid) and vehicle-only controls to validate assay conditions .
  • Dosage range : Test concentrations from 1–100 µM to determine IC₅₀ values, with triplicate measurements for statistical rigor .
    Data Interpretation : Correlate structural features (e.g., halogen substitutions in derivatives 3b–3e) with activity trends using SAR analysis .

What purification techniques effectively isolate byproducts in thiazole-functionalized propanoic acid synthesis?

Byproduct Mitigation:

  • Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradients) to separate acetylated vs. non-acetylated species .
  • Recrystallization : Optimize solvent polarity (e.g., methanol for polar byproducts, hexane for non-polar impurities) .
  • LC-MS monitoring : Identify low-abundance byproducts (e.g., dibrominated adducts in ) and adjust reaction conditions to suppress their formation .

How can structural modifications enhance the bioactivity of thiazole-amino acid conjugates?

Strategic Modifications:

  • Electron-withdrawing groups : Introduce halogens (e.g., 4-F, 4-Cl in derivatives 3c–3d) to improve membrane permeability and target binding .
  • Hybridization : Attach pharmacophores like cinnamoyl or thiophene moieties () to exploit dual mechanisms of action .
  • Steric optimization : Compare para- vs. meta-substituted aryl groups to balance steric hindrance and binding pocket compatibility .

What methodologies validate the stability of thiazole derivatives under physiological conditions?

Stability Assessment Protocol:

  • pH-dependent degradation : Incubate compounds in buffers (pH 2–8) at 37°C for 24–72 hours, analyze via HPLC for degradation products .
  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds and correlate with functional group lability (e.g., acetyl groups degrade at >150°C) .
  • Light sensitivity : Store derivatives under UV/visible light and monitor structural integrity via periodic NMR sampling .

How do researchers reconcile conflicting bioactivity results across structurally similar analogs?

Contradiction Resolution Workflow:

Structural re-evaluation : Confirm purity and stereochemistry (e.g., epimerization risks in ) via chiral HPLC .

Target-specific assays : Test analogs against isolated enzyme targets (e.g., mycobacterial enzymes) instead of whole-cell assays to eliminate off-target effects .

Meta-analysis : Compare bioactivity data across studies (e.g., vs. 3) while normalizing for assay conditions (e.g., inoculum size, incubation time) .

What computational tools predict the physicochemical properties of novel thiazole derivatives?

In Silico Strategies:

  • LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity and guide solubility enhancement strategies .
  • Molecular docking (AutoDock Vina) : Screen derivatives against Mycobacterium tuberculosis targets (e.g., InhA) to prioritize synthesis .
  • ADMET prediction : Employ SwissADME or pkCSM to forecast absorption and toxicity risks early in development .

How can researchers scale up synthesis without compromising yield or purity?

Scale-Up Best Practices:

  • Batch vs. flow chemistry : Transition from batch reflux () to continuous flow systems for better temperature and mixing control .
  • Catalyst recycling : Recover NaBH3CN via filtration or solvent extraction to reduce costs .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid

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